tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate
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Overview
Description
tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate: is an organic compound with the molecular formula C16H24N2O2. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a pyrrolidine ring. This compound is often used in chemical synthesis and research due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate typically involves the reaction of 1-benzylpyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimization for scale, yield, and purity. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed:
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Derivatives with different functional groups replacing the benzyl group.
Scientific Research Applications
Chemistry: tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate is used as a building block in organic synthesis. It serves as a precursor for more complex molecules and can be used in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a potential lead compound for drug development. Its structural features make it a candidate for investigating receptor binding and activity .
Industry: The compound finds applications in the development of new materials and as an intermediate in the production of various chemical products .
Mechanism of Action
The mechanism of action of tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The benzyl group may enhance binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
- tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate
- tert-Butyl (1-benzylpyrrolidin-3-yl)cyclopropylcarbamate
- tert-Butyl 1-benzylpyrrolidin-3-yl (methyl)carbamate
Uniqueness: this compound is unique due to its specific combination of a pyrrolidine ring and a carbamate group, which imparts distinct reactivity and binding properties. This makes it particularly useful in synthetic chemistry and as a research tool in biological studies .
Properties
IUPAC Name |
tert-butyl N-(1-benzylpyrrolidin-3-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)17-14-9-10-18(12-14)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOIDJGLYWEUEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20912515 |
Source
|
Record name | tert-Butyl hydrogen (1-benzylpyrrolidin-3-yl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20912515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99735-30-5 |
Source
|
Record name | tert-Butyl hydrogen (1-benzylpyrrolidin-3-yl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20912515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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